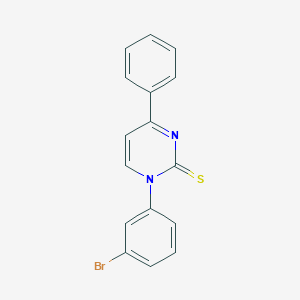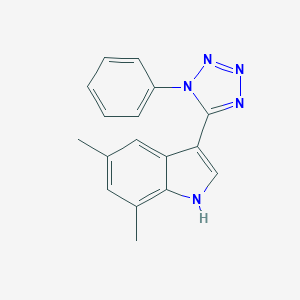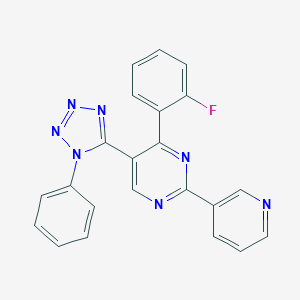![molecular formula C12H8ClN3S B503365 N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B503365.png)
N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities. Thiazole and pyridine derivatives are known for their wide range of medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of 2-aminopyridine with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized with a thioamide to yield the target compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
作用機序
The mechanism of action of N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as PI3Kα, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to interact with various receptors and enzymes, making it a versatile molecule for therapeutic applications .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Thiazolopyrimidines: These derivatives also contain a thiazole ring fused with another heterocycle and exhibit diverse pharmacological properties.
Uniqueness
N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PI3Kα with high potency sets it apart from other thiazole derivatives .
特性
分子式 |
C12H8ClN3S |
|---|---|
分子量 |
261.73g/mol |
IUPAC名 |
N-(4-chlorophenyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C12H8ClN3S/c13-8-3-5-9(6-4-8)15-12-16-10-2-1-7-14-11(10)17-12/h1-7H,(H,15,16) |
InChIキー |
KPFIDCAZNADSGO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)SC(=N2)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC2=C(N=C1)SC(=N2)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B503282.png)
![1-(4-chlorophenyl)-5-[5-(2-thienyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B503284.png)
![2-[({[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B503289.png)

![1-phenyl-5-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole](/img/structure/B503292.png)
![1-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4(1H)-quinolinone](/img/structure/B503293.png)
![6-chloro-3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503294.png)
![6-chloro-3-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503295.png)
![5,7-dimethyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503297.png)
![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-5,7-dimethyl-1H-indole](/img/structure/B503298.png)
![(4-Chlorophenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B503299.png)

![(3,4-Dichlorophenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B503302.png)

